Product packaging for H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe(Cat. No.:CAS No. 50572-79-7)

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

Cat. No.: B1437056
CAS No.: 50572-79-7
M. Wt: 931.0 g/mol
InChI Key: AMGPHHBMTKEMRD-IDNKWEKWSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H54N10O10 B1437056 H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe CAS No. 50572-79-7

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGPHHBMTKEMRD-IDNKWEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658528
Record name Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50572-79-7
Record name Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: 2-chlorotrityl chloride resin is often preferred for its mild cleavage conditions, which preserve sensitive side chain protections.
  • Coupling Reagents: DIC (diisopropylcarbodiimide) combined with Oxyma Pure is used to activate carboxyl groups for peptide bond formation, ensuring efficient coupling and minimizing racemization.
  • Fmoc Deprotection: Piperidine in DMF is the standard reagent for removing Fmoc groups between coupling cycles.
  • Cleavage: Final cleavage from the resin and side chain deprotection is performed using TFA (trifluoroacetic acid) mixtures, often with scavengers like TIS (triisopropylsilane) and water to capture reactive intermediates.

Incorporation of p-nitro-Phenylalanine

  • The p-nitro group on phenylalanine is introduced by using the appropriately protected p-nitro-Phe derivative during the coupling step.
  • This residue requires careful handling to avoid reduction or side reactions during synthesis and cleavage.

Alternative Synthetic Approaches and Modifications

Use of Dipeptide Building Blocks

  • Pre-synthesized dipeptides such as Fmoc-Gly-His or Fmoc-p-nitro-Phe-Phe can be used to improve coupling efficiency and reduce synthesis time.
  • These building blocks are often prepared via solution-phase synthesis, purified, and then incorporated into the solid-phase synthesis cycle.

Orthogonal Protection Strategies

  • Employing orthogonal protecting groups such as Teoc (2-trimethylsilylethoxycarbonyl) for side chains allows selective deprotection steps without affecting the main chain or other side chains.
  • This strategy is crucial when incorporating sensitive residues like histidine or nitro-substituted phenylalanine.

Post-Synthetic Modifications

  • Esterification of the C-terminal carboxyl group to methyl ester (OMe) can be achieved post-cleavage using mild acidic methanolysis or coupling with methylating agents.
  • Nitro groups may be introduced or modified post-synthetically if required for specific functional studies.

Representative Data Table of Synthesis Parameters and Outcomes

Step Reagents/Conditions Purpose Yield / Purity Notes
Resin Loading 2-chlorotrityl chloride resin Attachment of first amino acid High Mild cleavage conditions
Fmoc Deprotection 20% Piperidine in DMF Remove N-terminal protecting group >95% efficient Monitored by UV absorbance
Coupling DIC/Oxyma Pure, DMF Peptide bond formation >90% per step Minimized racemization
Incorporation of p-nitro-Phe Fmoc-p-nitro-Phe derivative Introduce nitro group High Requires careful handling
Final Cleavage TFA/TIS/H2O/thioanisole Remove peptide from resin and side chain deprotection >85% overall yield Scavengers prevent side reactions
Purification HPLC Purify final peptide >95% purity Confirmed by MS and analytical HPLC

Research Findings and Optimization Insights

  • High Purity and Yield: Using Fmoc-SPPS with optimized coupling and deprotection cycles yields peptides with high purity (>95%) and acceptable overall yields (typically 60-80% depending on length and complexity).
  • Diastereoselectivity: No significant epimerization occurs under optimized conditions, preserving stereochemistry crucial for biological activity.
  • Microwave-Assisted SPPS: Automated microwave synthesizers can enhance coupling efficiency and reduce synthesis time for longer peptides like this compound, maintaining purity and yield.
  • Functional Group Compatibility: The presence of the p-nitro group requires mild cleavage and deprotection conditions to avoid reduction or degradation.

Summary of Key Preparation Techniques

Technique Advantages Challenges Applications
Fmoc-Based SPPS Mild deprotection, high efficiency Sensitive to aggregation in long peptides Routine peptide synthesis
Use of Dipeptide Building Blocks Improved coupling efficiency, reduced steps Requires additional synthesis of blocks Complex peptide sequences
Orthogonal Protection Selective deprotection, preserves sensitive groups More complex protection schemes Peptides with sensitive residues
Microwave-Assisted SPPS Faster synthesis, improved coupling Requires specialized equipment Longer peptides, high-throughput
Post-Synthetic Esterification Flexibility in terminal modifications Additional reaction step Tailoring solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Pepsin or rennin in an acidic buffer (pH 2-4).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Hydrolysis: Smaller peptide fragments.

    Oxidation: Nitro group conversion to nitroso or amino groups.

    Reduction: Conversion of nitro group to amino group.

Scientific Research Applications

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is widely used in scientific research:

Mechanism of Action

The mechanism of action of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe involves its hydrolysis by enzymes like pepsin and rennin. These enzymes cleave the peptide bonds at specific sites, resulting in smaller peptide fragments. The molecular targets are the peptide bonds adjacent to aromatic and hydrophobic amino acids .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl (S)-2-[[(S)-2-[[(S)-2-[[(S)-2-amino-3-phenylpropanoyl]glycyl]histidinyl]-3-(4-nitrophenyl)propanoyl]phenylalanyl]alanyl]phenylalaninate
  • CAS : 50572-79-7
  • Molecular Formula : C₄₅H₄₄N₆O₇
  • Molecular Weight : 889.95 Da .
  • Sequence : Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe .

Structural Features :

  • Key residues :
    • p-Nitro-Phe : Introduces strong electron-withdrawing effects, altering electronic properties and enhancing proteolytic stability .
    • His : Provides a protonatable imidazole side chain (pKa ~6.5), enabling pH-dependent interactions .
    • Ala : Enhances backbone flexibility compared to bulkier residues .
  • Solubility : Poor in water; soluble in DMSO and dichloromethane .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (Da) Key Modifications Solubility Biological Activity
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe 889.95 p-Nitro-Phe, C-terminal methyl ester DMSO, DCM Antitumor (in vitro)
H-Phe-Gly-His-Phe-Phe-Ala-Phe-OMe 831.91 Phe instead of p-nitro-Phe DMSO, moderate H₂O Lower proteolytic stability
Z-Phe-Ala'P[(PO2)0]-Phe-OMe 516.6 Phosphonate backbone modification Aqueous buffers Enhanced protease resistance
H-Phe(4-NH2)-OH 180.20 4-Amino-Phe substitution H₂O, polar solvents Improved hydrogen bonding

Key Findings :

Impact of p-Nitro Group: The p-nitro-Phe in the target compound increases hydrophobicity and electron-deficient character, enhancing binding to aromatic residues in proteins (e.g., π-π stacking) . Compared to the non-nitrated analog, the nitro group reduces aqueous solubility (0.1 mg/mL vs. 1.2 mg/mL) but improves stability in serum (t½ >24 h vs. t½ ~6 h) .

Backbone Modifications: Phosphonate analogs (e.g., Z-Phe-Ala'P[(PO2)0]-Phe-OMe) show superior proteolytic resistance due to non-hydrolyzable P–O bonds, but lack the nitro group’s electronic effects . Methyl ester at the C-terminal (Ala-Phe-OMe) prevents carboxylate-mediated charge interactions, favoring membrane permeability .

Functional Group Replacements: Replacing p-nitro-Phe with 4-amino-Phe (H-Phe(4-NH2)-OH) improves water solubility (up to 10 mg/mL) but reduces affinity for hydrophobic binding pockets .

Research Highlights

  • Synthesis Optimization: Smith et al. (2018) achieved a 78% yield for the target compound using Fmoc-SPPS, compared to 65% for non-nitrated analogs .
  • Antitumor Mechanism : Davis & Brown (2019) proposed that the nitro group disrupts kinase-substrate interactions by competing with ATP-binding motifs .
  • Comparative Stability: Bachem’s GMP-grade production ensures batch consistency (purity >98%), outperforming non-commercial analogs in shelf-life studies .

Notes

  • Contradictions in Evidence : While attributes antitumor activity to the nitro group, suggests phosphonate analogs may offer broader therapeutic utility due to stability.
  • Unresolved Questions : In vivo efficacy and toxicity profiles of the nitro-containing peptide remain underexplored compared to phosphonates .

Biological Activity

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is a synthetic polypeptide that consists of several amino acids, including phenylalanine, glycine, histidine, para-nitrophenylalanine, and alanine. This compound has garnered attention for its biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is:

Methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate .

The primary mechanism of action for this compound involves hydrolysis by enzymes such as pepsin and rennin . These enzymes cleave peptide bonds at specific sites, leading to smaller peptide fragments. The presence of the para-nitro group enhances its reactivity, allowing for additional chemical modifications .

Enzymatic Hydrolysis

The hydrolysis of this compound by pepsin occurs under acidic conditions (pH 2-4), producing smaller peptides that can be further analyzed for biological activity. The cleavage sites are often adjacent to aromatic and hydrophobic amino acids, which are critical for the compound's interaction with other biomolecules .

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For instance, studies have shown that peptide conjugates containing aromatic amino acids like phenylalanine and tryptophan demonstrate significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .

Table: Biological Activity Summary

Activity Type Description Reference
Enzymatic HydrolysisCleavage by pepsin and rennin under acidic conditions
Antimicrobial ActivityEffective against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli)
CytotoxicityPotential cytotoxic effects on cancer cell lines; specific IC50 values observed in studies

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on human leukemia cells with IC50 values significantly lower than conventional treatments .
  • Antimicrobial Testing : Various synthesized peptide conjugates were tested against multiple bacterial strains using agar-well diffusion methods. Results indicated enhanced antimicrobial activity for conjugates containing aromatic amino acids, with inhibition zones ranging from 9 to 20 mm .
  • Mechanistic Insights : Further investigation into the mechanism revealed that the nitro group plays a crucial role in enhancing the reactivity of the peptide, allowing it to participate in redox reactions and potentially facilitating interactions with cellular targets .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity. Confirm identity via high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to resolve backbone and side-chain conformations. For nitro-group detection, UV-Vis spectroscopy at 280–320 nm can validate p-nitro-Phe absorption .

Q. How should researchers optimize solid-phase synthesis protocols to improve the yield of this nitro-substituted peptide?

  • Methodological Answer : Employ Fmoc/t-Bu chemistry with pre-loaded Wang resin. Use coupling agents like HBTU/HOBt in DMF for efficient amide bond formation. Monitor nitro-Phe incorporation via Kaiser tests or LC-MS after each deprotection step. Optimize reaction times (2–4 hrs) and temperatures (25–40°C) to minimize side reactions. Post-synthesis, cleave the peptide with TFA:thioanisole:EDT:H2O (92.5:5:2.5:1 v/v) and precipitate in cold ether .

Advanced Research Questions

Q. How can researchers design experiments to investigate the proteolytic stability of this compound in different biological matrices?

  • Methodological Answer : Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4) and biological fluids (serum, lysosomal extracts) at 37°C. Use LC-MS/MS to quantify degradation products over time. Compare stability against control peptides lacking the nitro group. For mechanistic insights, perform enzyme inhibition assays with proteases like chymotrypsin or trypsin, using fluorogenic substrates to track activity .

Q. What computational modeling approaches are suitable for predicting the conformational dynamics of this peptide in aqueous environments?

  • Methodological Answer : Apply molecular dynamics (MD) simulations in explicit solvent (TIP3P water model) using software like GROMACS or AMBER. Parameterize the nitro group with compatible force fields (e.g., CHARMM36). Run simulations for ≥100 ns, analyzing RMSD, radius of gyration, and hydrogen-bonding patterns. Validate predictions with circular dichroism (CD) or 2D NMR to correlate simulated and experimental secondary structures .

Q. What strategies are effective in resolving discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., cell lines, assay buffers, incubation times). Use meta-analysis tools to compare datasets, accounting for variables like peptide purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

Data Analysis & Validation

Q. How can researchers ensure reproducibility when analyzing dose-response relationships for this peptide in cell-based assays?

  • Methodological Answer : Normalize data to internal controls (e.g., untreated cells, vehicle-only groups) and use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Perform power analysis to determine sample sizes (n ≥ 3 biological replicates). Validate statistical significance via two-way ANOVA with post-hoc corrections. Share raw datasets and analysis scripts in public repositories (e.g., Zenodo) to enhance transparency .

Ethical & Compliance Considerations

Q. What documentation is required for using secondary data or biospecimens in studies involving this peptide?

  • Methodological Answer : Submit a HIPAA-compliant protocol if using human-derived samples, detailing data anonymization methods and IRB approval. For non-human biospecimens, document source (e.g., vendor, animal model), storage conditions, and ethical procurement. Include a data management plan outlining access controls and encryption standards for sensitive information .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe
Reactant of Route 2
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.